Cas no 2757-28-0 (1-Heptanamine,6-methyl-N,N-bis(6-methylheptyl)-)
2757-28-0 structure
Product Name:1-Heptanamine,6-methyl-N,N-bis(6-methylheptyl)-
Numero CAS:2757-28-0
MF:C24H51N
MW:353.668447732925
CID:261096
PubChem ID:75991
Update Time:2025-04-19
1-Heptanamine,6-methyl-N,N-bis(6-methylheptyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Heptanamine,6-methyl-N,N-bis(6-methylheptyl)-
- triisooctyl amine
- BRN 2087202
- Triheptylamine, 6,6',6''-trimethyl-
- Tris(6-methylheptyl)amine
- 6-methyl-N, N-bis(6-methylheptyl)heptan-1-amine
- NS00049088
- R555WMX5UK
- UNII-R555WMX5UK
- AKOS024256923
- W-110636
- 6-Methyl-N,N-bis(6-methylheptyl)-1-heptanamine #
- 6-Methyl-N,N-bis(6-methylheptyl)-1-heptanamine
- YKGBNAGNNUEZQC-UHFFFAOYSA-N
- EINECS 247-092-0
- EINECS 220-416-8
- E78079
- 2757-28-0
- Triisooctylamine
- Triisooctylamine, technical grade
- J12.853H
- 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)-
- LS-15088
- Q27287809
- SCHEMBL23214
- DTXSID60863017
- MFCD00011694
- 6,6',6''-Trimethyltriheptylamine
- 25549-16-0
- TRIISOOCTYLAMINE, TECH
- 6-methyl-n,n-bis(6-methylheptyl)heptan-1-amine
- Isooctanamine, N,N-diisooctyl-
-
- MDL: MFCD00011694
- Inchi: 1S/C24H51N/c1-22(2)16-10-7-13-19-25(20-14-8-11-17-23(3)4)21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3
- Chiave InChI: YKGBNAGNNUEZQC-UHFFFAOYSA-N
- Sorrisi: N(CCCCCC(C)C)(CCCCCC(C)C)CCCCCC(C)C
Proprietà calcolate
- Massa esatta: 353.40243
- Massa monoisotopica: 353.402
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 25
- Conta legami ruotabili: 18
- Complessità: 214
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 3.2A^2
- XLogP3: 9.6
Proprietà sperimentali
- Densità: 0.8153 (estimate)
- Punto di fusione: 4.7°C (estimate)
- Punto di ebollizione: 387.04°C (rough estimate)
- Punto di infiammabilità: >230 °F
- Indice di rifrazione: 1.4626 (estimate)
- PSA: 3.24
- LogP: 7.93760
1-Heptanamine,6-methyl-N,N-bis(6-methylheptyl)- Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:2735
- Classe di pericolo:8
- PackingGroup:III
1-Heptanamine,6-methyl-N,N-bis(6-methylheptyl)- Letteratura correlata
-
József M. Tukacs,Dávid Király,Andrea Strádi,Gyula Novodarszki,Zsuzsanna Eke,Gábor Dibó,Tamás Kégl,László T. Mika Green Chem. 2012 14 2057
-
Allan W. Ashbrook Analyst 1959 84 177
-
B. T. Khogare,M. A. Anuse,P. B. Piste,B. N. Kokare Anal. Methods 2016 8 2156
-
Da Yang,Huan Liu,Dong-Liang Wang,Zhoujie Luo,Yong Lu,Fei Xia,Ye Liu Green Chem. 2018 20 2588
-
C. G. Yeole,V. M. Shinde Analyst 1984 109 993
2757-28-0 (1-Heptanamine,6-methyl-N,N-bis(6-methylheptyl)-) Prodotti correlati
- 645-41-0(Triisoamylamine)
- 7149-42-0((1-methylpiperidin-4-yl)methanamine)
- 25549-16-0(Triisoctylamine)
- 65017-57-4(4-(Aminomethyl)-1-(n-butyl)piperidine)
- 100-76-5(Quinuclidine)
- 14446-76-5(Piperidine,1,3,5-trimethyl-, (3R,5S)-rel-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso